1,2,4,5-Cyclohexanetetracarboxylic Dianhydride chemical properties
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride
Introduction: Beyond Aromaticity in High-Performance Polymers
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride (commonly abbreviated as H-PMDA) is an alicyclic dianhydride that has emerged as a critical building block in the synthesis of advanced functional polymers. With the chemical formula C₁₀H₈O₆ and CAS Number 2754-41-8, this compound is structurally related to the well-known aromatic pyromellitic dianhydride (PMDA) but possesses a hydrogenated, non-aromatic cyclohexane core.[1] This seemingly subtle structural modification is the primary driver behind its most sought-after property: the ability to form highly transparent, colorless polyimides (CPIs).
Unlike aromatic dianhydrides, which form intensely colored charge-transfer (CT) complexes in polyimides, the saturated alicyclic structure of H-PMDA effectively inhibits these interactions.[2] The resulting polymers not only exhibit excellent optical transparency but also retain many of the desirable characteristics of traditional polyimides, including high thermal stability, chemical resistance, and dimensional stability.[3] This guide provides a comprehensive overview of the synthesis, core chemical properties, reactivity, and key applications of H-PMDA, tailored for researchers and scientists in materials science and drug development.
Synthesis and Manufacturing: From Aromatic Precursor to Alicyclic Monomer
The principal industrial route to 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride involves the hydrogenation of its aromatic counterpart, pyromellitic acid or its derivatives. This transformation is a multi-step process designed to saturate the benzene ring while preserving the carboxylic acid functionalities, which are subsequently dehydrated to form the dianhydride structure.
The typical synthesis pathway can be summarized as follows:
-
Esterification: Pyromellitic acid is first reacted with an alcohol to form a pyromellitic acid ester. This step protects the carboxylic acid groups and improves the solubility of the intermediate for the subsequent hydrogenation step.[4]
-
Catalytic Hydrogenation: The pyromellitic acid ester is then subjected to high-pressure hydrogenation in a fixed-bed reactor, typically using a noble metal catalyst (e.g., Ruthenium or Palladium on a carbon support).[2][4] This critical step converts the aromatic ring into a cyclohexane ring. Reaction conditions such as temperature (100-300°C) and hydrogen pressure (3.0-6.0 MPa) are carefully controlled to ensure complete saturation and high yield.[4]
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Dehydration (Anhydride Formation): The resulting hydrogenated intermediate (1,2,4,5-cyclohexanetetracarboxylic acid or its ester) is then dehydrated to form the final dianhydride product. This is commonly achieved by heating the acid in the presence of a dehydrating agent like acetic anhydride or by heating under reflux with a strong acid catalyst in an organic solvent.[5][6]
Caption: General synthesis workflow for H-PMDA production.
Chemical Structure and Stereoisomerism
The chemical structure of H-PMDA consists of a central cyclohexane ring to which two anhydride groups are attached at the 1,2- and 4,5-positions.[1] The hydrogenation of the planar pyromellitic acid precursor can result in several stereoisomers, depending on the spatial orientation of the substituents on the cyclohexane ring. The conformation of this ring (e.g., chair or boat) and the relative stereochemistry of the anhydride groups significantly influence the monomer's reactivity and the properties of the resulting polymers.[7]
The most commonly utilized isomer for producing colorless polyimides is the cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic dianhydride, also designated as (1-exo,2-exo,4-exo,5-exo)-cyclohexanetetracarboxylic dianhydride.[8][9] However, this isomer has been reported to have lower reactivity compared to some aromatic dianhydrides, which can lead to lower molecular weight polymers with brittle characteristics.[2] To address this, other isomers like 1R, 2S, 4S, 5R-cyclohexanetetracarboxylic dianhydride (H''-PMDA) have been synthesized and studied, demonstrating improved reactivity and leading to polyimides with better mechanical properties.[2][10]
Caption: 2D chemical structure of H-PMDA.
Core Chemical Properties and Reactivity
H-PMDA's reactivity is dominated by its two electrophilic anhydride rings, making it a versatile monomer for polycondensation reactions and a potent curing agent.
Reaction with Amines: Polyimide Synthesis
The most significant application of H-PMDA is its reaction with diamines to produce polyimides. This is typically a two-step process:
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Poly(amic acid) Formation: H-PMDA reacts with a diamine in a polar aprotic solvent (e.g., DMAc, NMP) at room temperature. The nucleophilic amine groups attack the carbonyl carbons of the anhydride, leading to ring-opening and the formation of a soluble poly(amic acid) precursor.
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Imidization: The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. Thermal imidization involves heating the precursor to high temperatures (e.g., 180-250°C) to eliminate water and form the stable five-membered imide rings.
This process is fundamental to creating colorless polyimides for optoelectronic applications.[4][8]
Caption: Two-step synthesis of polyimides from H-PMDA.
Reaction with Alcohols: Polyester Synthesis
H-PMDA can also react with alcohols, typically diols or polyols, to form polyesters.[1][3] Upon hydrolysis, the dianhydride can open to form four carboxylic acid groups, enabling its use as a tetra-functional building block to create highly branched or cross-linked polyester networks.[1][3] These polyesters find applications in areas requiring multifunctionality, such as biodegradable materials and bioimaging.[1]
Use as an Epoxy Resin Curing Agent
Alicyclic acid anhydrides like H-PMDA are effective curing agents (hardeners) for epoxy resins. The anhydride rings react with the epoxy groups and hydroxyl groups present in the resin system to form a dense, cross-linked polymer network. This imparts excellent thermal stability, dimensional stability, and good mechanical properties to the cured epoxy, making it suitable for applications in microelectronics and composites.[3]
Physicochemical Properties
The key physical and chemical properties of 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₈O₆ | [1],[5] |
| Molecular Weight | 224.17 g/mol | [1],[5] |
| Appearance | White to almost white crystalline powder | [3],[11] |
| CAS Number | 2754-41-8 | [1],[5] |
| Melting Point | 240-270°C (Varies with isomer purity) | [3],[11] |
| Purity | Typically >98.0% | [12],[13] |
| Solubility | Enhances solubility of resulting polyimides in organic solvents. | [14] |
| Storage | Store in a dark place under an inert atmosphere; it is hygroscopic. |
Key Applications in Advanced Materials
The unique properties of H-PMDA make it a valuable monomer for a range of high-performance applications.
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Colorless Polyimides (CPIs): This is the primary application for H-PMDA. The alicyclic structure prevents the formation of charge-transfer complexes, resulting in polyimide films with high optical transparency and low coloration.[2] These materials are indispensable in the manufacturing of:
Polyimides derived from H-PMDA exhibit a desirable combination of high glass transition temperatures (Tg), low dielectric constants, and low moisture absorption.[4][8]
-
Proton-Conducting Membranes: Certain polyimides synthesized from H-PMDA have shown high proton conductivity (0.2 ± 0.01 S/cm at 298 K and 95% relative humidity).[1][3] This property makes them promising candidates for use as membranes in fuel cells and other electrochemical devices.
-
Functional Polymers for Bio-applications: By reacting H-PMDA with appropriate alcohols, multifunctional polyesters can be created. The four carboxylic acid branches (post-hydrolysis) allow for the attachment of various functional groups, leading to polymers designed for biodegradability, bioimaging, and photoactive therapies.[1][3]
Experimental Protocol: Synthesis of H-PMDA via Dehydration
This protocol describes a representative lab-scale synthesis of H-PMDA from its corresponding tetracarboxylic acid using acetic anhydride, a common method for forming anhydrides.
Objective: To synthesize 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride by dehydrating hydrogenated pyromellitic acid.
Materials & Equipment:
-
Hydrogenated pyromellitic acid (1,2,4,5-cyclohexanetetracarboxylic acid)
-
Acetic anhydride
-
Four-necked flask (500 mL)
-
Heating mantle with magnetic stirrer
-
Condenser
-
Nitrogen gas inlet
-
Buchner funnel and filtration apparatus
-
Vacuum oven
Procedure:
-
Reactor Setup: Assemble the four-necked flask with a heating mantle, magnetic stirrer, condenser, and nitrogen inlet. Ensure the system is dry.
-
Charging Reagents: Charge the flask with 39.2 g (0.15 mol) of hydrogenated pyromellitic acid and 120 g (1.18 mol) of acetic anhydride.[5]
-
Inert Atmosphere: Purge the flask with nitrogen gas to create an inert atmosphere, preventing side reactions with atmospheric moisture.
-
Dehydration Reaction: Begin stirring and heat the mixture to reflux. Maintain the reflux for approximately 1 hour to ensure the dehydration reaction goes to completion.[5]
-
Crystallization: After the reaction is complete, turn off the heat and allow the solution to cool down slowly to room temperature. White crystals of H-PMDA will precipitate out of the solution.[5]
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Drying: Dry the collected filter cake under reduced pressure in a vacuum oven to remove any residual solvent. This yields the final product, 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride.[5]
Conclusion
1,2,4,5-Cyclohexanetetracarboxylic Dianhydride stands as a pivotal specialty monomer that enables the production of next-generation polymers where optical clarity and thermal stability are paramount. Its alicyclic core is the key to overcoming the intrinsic coloration of traditional aromatic polyimides, paving the way for innovations in flexible electronics, optical communications, and aerospace technologies. While challenges related to monomer reactivity and optimizing the mechanical properties of its polymers persist, ongoing research into its various stereoisomers and polymerization techniques continues to expand its utility. As the demand for high-performance, transparent materials grows, H-PMDA is poised to play an increasingly vital role in the future of advanced materials science.
References
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Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. MDPI. Retrieved from [Link]
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ResearchGate. (2022). Colorless polyimides derived from 1S,2S,4R,5R-cyclohexanetetracarboxylic dianhydride, self-orientation behavior during solution casting, and their optoelectronic applications. Retrieved from [Link]
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Uchida, A., et al. (2012). (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Acta Crystallographica Section E, E68(Pt 3), o579. Retrieved from [Link]
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Hasegawa, M., et al. (2022). Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. PMC - PubMed Central. Retrieved from [Link]
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Newera. (n.d.). 1,2,4,5-Cyclohexanetetracarboxylic Dianhydride(H-PMDA). Retrieved from [Link]
- Google Patents. (2018). WO2018180855A1 - Method for producing 1,2,4,5-cyclohexanetetracarboxylic dianhydride.
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ResearchGate. (2012). (PDF) (1R,2S,4S,5R)-Cyclohexane-1,2:4,5-tetracarboxylic dianhydride. Retrieved from [Link]
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PubChem. (n.d.). 1,2,4,5-Cyclohexanetetracarboxylic dianhydride. Retrieved from [Link]
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Uchida, A., et al. (2003). Cis,cis,cis-1,2,4,5-cyclohexanetetracarboxylic acid and its dianhydride. PubMed. Retrieved from [Link]
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ResearchGate. (2022). (PDF) Solution-Processable Colorless Polyimides Derived from Hydrogenated Pyromellitic Dianhydride: Strategies to Reduce the Coefficients of Thermal Expansion by Maximizing the Spontaneous Chain Orientation Behavior during Solution Casting. Retrieved from [Link]
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